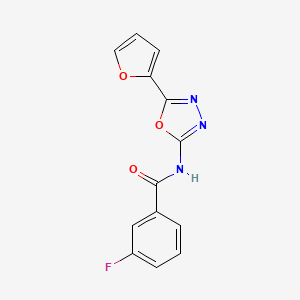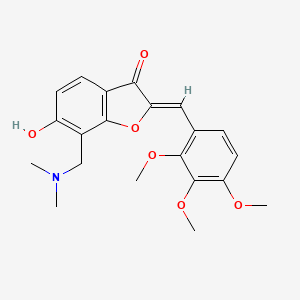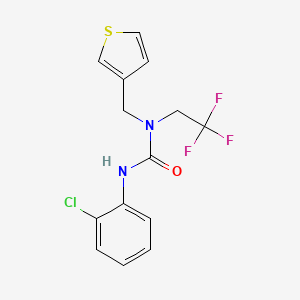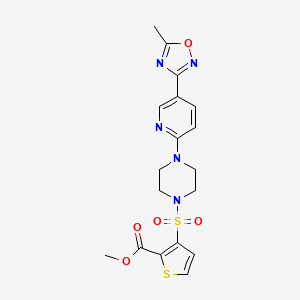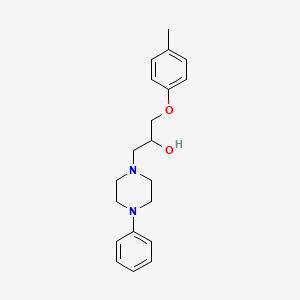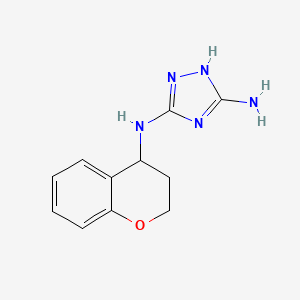
N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine, also known as DBT, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Anticancer Activity
The chroman-4-one derivatives, which include the N3-(Chroman-4-yl)-4H-1,2,4-triazole-3,5-diamine, have been studied for their potential anticancer properties. These compounds have shown activity against various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The specific mechanisms often involve the inhibition of kinases, enzymes that are crucial for cell cycle progression .
Antimicrobial and Antifungal Properties
Research has indicated that chroman-4-one derivatives possess significant antimicrobial and antifungal activities. These compounds can act by disrupting microbial cell walls or inhibiting essential enzymes within the pathogens, leading to their death .
Antiviral Applications
The structural flexibility of chroman-4-one derivatives allows them to be effective against a variety of viruses. They can inhibit viral entry into host cells or interfere with viral replication processes. This makes them potential candidates for the treatment of diseases like HIV .
Anti-inflammatory and Analgesic Effects
These compounds have been shown to exhibit anti-inflammatory and analgesic effects, making them useful in the treatment of chronic inflammatory diseases and pain management. They work by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
Antioxidant Properties
Chroman-4-one derivatives are known to have antioxidant properties, which help in neutralizing harmful free radicals in the body. This can prevent oxidative stress-related diseases and has implications in aging and neurodegenerative disorders .
Cardiovascular Benefits
Some studies suggest that these compounds can have cardiovascular benefits, such as reducing the risk of atherosclerosis and improving heart health by acting as vasodilators or inhibiting platelet aggregation .
Neuroprotective Effects
There is evidence that chroman-4-one derivatives can have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may work by protecting neuronal cells from toxic insults and improving neuronal survival .
Cosmetic Applications
Chroman-4-one derivatives have been used in cosmetic preparations for skin and hair care. They can improve the texture of the skin and hair, treat related defects such as inflammation and allergies, and aid in the wound healing process .
properties
IUPAC Name |
3-N-(3,4-dihydro-2H-chromen-4-yl)-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10-14-11(16-15-10)13-8-5-6-17-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H4,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPNKLXIKMTWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine | |
CAS RN |
1514828-99-9 |
Source


|
| Record name | N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)
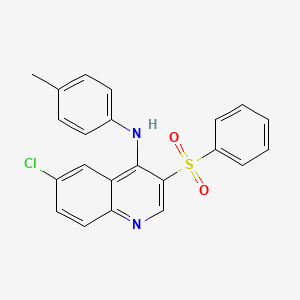
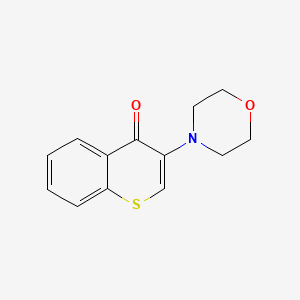

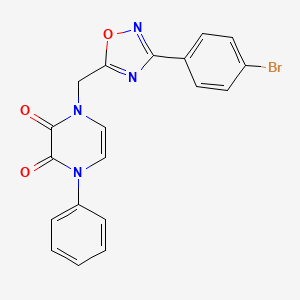
![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)
